Product packaging for 3-(Azetidin-3-yl)-5-methoxypyridine(Cat. No.:)

3-(Azetidin-3-yl)-5-methoxypyridine

Cat. No.: B13323521
M. Wt: 164.20 g/mol
InChI Key: DGGAOFOMNIAKAY-UHFFFAOYSA-N
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Description

Evolution and Rationale for the Design of 3-(Azetidin-3-yl)-5-methoxypyridine Derivatives

The design of this compound and its derivatives represents a logical progression in medicinal chemistry, leveraging the advantageous properties of both the azetidine (B1206935) and pyridine (B92270) rings. The combination of a rigid, three-dimensional azetidine scaffold with the versatile, aromatic pyridine core offers a powerful strategy for creating novel chemical entities with potentially superior pharmacological profiles.

The rationale for this specific architectural combination includes:

Introduction of 3D-Character: The azetidine ring introduces a three-dimensional element to the otherwise planar pyridine scaffold. This is a key strategy in modern drug discovery to explore new chemical space and improve interactions with complex biological targets.

Modulation of Physicochemical Properties: The methoxy (B1213986) group on the pyridine ring can influence the compound's electronic properties and its ability to form hydrogen bonds, which can be crucial for target engagement and pharmacokinetic properties.

Vectorial Elaboration: The azetidine ring provides specific vectors for the attachment of other functional groups, allowing for the systematic exploration of the surrounding chemical space to optimize potency and selectivity.

Current Research Trajectories Involving 3-Pyridyl Azetidine Architectures

Current research involving 3-pyridyl azetidine architectures is focused on exploring their potential in various therapeutic areas. The modular nature of these compounds allows for the creation of diverse libraries of analogs for screening against a wide range of biological targets.

One area of significant interest is the development of inhibitors for specific enzymes or receptors. For example, azetidine derivatives have been investigated as GABA uptake inhibitors. nih.gov The 3-pyridyl moiety, on the other hand, is a known pharmacophore in various biologically active molecules, including antibacterial agents. nih.gov

The development of modular synthetic platforms is a key trend, enabling the efficient and systematic elaboration of fragment-like molecules into more complex, lead-like compounds. acs.org This approach allows researchers to rapidly generate and test a multitude of derivatives to establish structure-activity relationships (SAR).

Below is a table summarizing key research findings related to the components and derivatives of 3-pyridyl azetidine architectures:

Research FocusKey Findings
Azetidine Synthesis Development of new synthetic methods has made azetidines more accessible for drug discovery. rsc.org
Azetidine in Drug Design Azetidines are used to introduce conformational restriction and improve binding affinity. enamine.netacs.org
Pyridine Scaffolds Pyridine rings are prevalent in approved drugs and enhance pharmacological properties. nih.govrsc.org
3-Pyridyl Derivatives Synthesis of various 3-pyridyl derivatives has led to the discovery of potent antibacterial agents. nih.gov
Azetidine Derivatives Studied as inhibitors of biological targets like GABA transporters. nih.gov
Modular Synthesis Platforms are being developed for the systematic 3D elaboration of fragment-based hits containing these scaffolds. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B13323521 3-(Azetidin-3-yl)-5-methoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-methoxypyridine

InChI

InChI=1S/C9H12N2O/c1-12-9-2-7(3-11-6-9)8-4-10-5-8/h2-3,6,8,10H,4-5H2,1H3

InChI Key

DGGAOFOMNIAKAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2CNC2

Origin of Product

United States

Structure Activity Relationship Sar and Structural Optimization of 3 Azetidin 3 Yl 5 Methoxypyridine Scaffolds

Systematic Exploration of Substituent Effects on the Pyridine (B92270) Ring

The pyridine ring is a key component that often engages in crucial interactions with biological targets. Altering the substituents on this ring can significantly impact a compound's potency and selectivity.

Research on related pyridine-containing scaffolds has demonstrated that the introduction of various substituents can fine-tune biological activity. For instance, in a series of 2-methoxypyridine-derived analogues, mono-substituted aryl groups at the C5-position were generally favored over di-substituted rings. nih.gov Specifically, a 4-fluorophenyl derivative showed potent activity, suggesting that electron-withdrawing groups can be beneficial. nih.gov In other studies, the introduction of a fluorine atom to the pyridine ring structure has been shown to significantly enhance antibacterial activity. nih.gov

The position of substituents also plays a critical role. For example, in a series of methoxypyridinecarboxylate esters, the relative positions of the methoxy (B1213986) group and the ester function influenced the rate of hydrolysis, indicating electronic interactions between the substituent and the ring nitrogen. rsc.org This highlights the importance of the electronic environment of the pyridine ring in determining chemical reactivity and, by extension, biological interactions.

Table 1: Impact of Pyridine Ring Substituents on Biological Activity

Base Scaffold Substituent Position Observed Effect Reference
2-Methoxypyridine4-FluorophenylC5Potent anti-tubercular activity nih.gov
PyridineFluorine-Enhanced antibacterial activity nih.gov
PyridineMono-substituted arylC5Generally favored over di-substituted aryl rings for activity nih.gov
PyridineElectron-withdrawing groupsC5-aryl groupUp to 3- to 7-fold increase in potency nih.gov

Modifications and Bioisosteric Replacements within the Azetidine (B1206935) Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable component in drug design due to its ability to introduce three-dimensionality and serve as a versatile scaffold for further functionalization. tcichemicals.com Its replacement or modification can lead to significant changes in a compound's physicochemical properties and biological activity.

Bioisosteric replacement is a common strategy in medicinal chemistry where one functional group is replaced by another with similar spatial and electronic properties to improve potency, selectivity, or pharmacokinetic parameters. For the azetidine core, potential bioisosteres could include other small, constrained ring systems like oxetane (B1205548) or cyclobutane, or even acyclic linkers with appropriate conformational restriction. tcichemicals.com For example, replacing an N,N-dimethylamino group with an azetidine ring has been shown to improve the quantum yield of fluorophores, a principle that has been extended to luciferin (B1168401) analogues to enhance their luminescent properties. researchgate.net

The synthesis of 3-aminoazetidines, which are closely related to the 3-(Azetidin-3-yl) moiety, has been an area of active research, with various synthetic routes developed to access these structures. researchgate.net These methods allow for the introduction of diverse substituents on the azetidine nitrogen, providing another avenue for SAR exploration.

Table 2: Bioisosteric Replacements for the Azetidine Moiety

Original Group Bioisosteric Replacement Rationale Reference
AzetidineOxetane, SpirocyclesIntroduce sp3 character, improve solubility and 3-dimensionality tcichemicals.com
N,N-dimethylaminoAzetidineImprove quantum yield in fluorophores researchgate.net
AmideTriazole ringSimilar biological response with different structure (scaffold hopping) sci-hub.se

Role of the 5-Methoxy Group in Modulating Biological Activity

The methoxy group (-OCH3) at the 5-position of the pyridine ring is a small yet influential substituent that can significantly affect a compound's properties. nih.gov It can impact ligand-target binding, physicochemical characteristics, and metabolic stability. nih.gov

The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. researchgate.net This can enhance interactions with electron-deficient regions of a biological target. researchgate.net Its presence can also influence the conformation of the molecule and its ability to adopt a bioactive shape. Studies on various methoxy-containing drugs have revealed that this group can participate in hydrogen bonding (as an acceptor), form favorable steric interactions, and modulate the lipophilicity of the molecule. nih.govresearchgate.net

In some contexts, the methoxy group's metabolic lability can be a concern, leading to the formation of a hydroxy metabolite. However, this metabolic transformation can also be part of the drug's mechanism of action. The precise role of the 5-methoxy group in 3-(Azetidin-3-yl)-5-methoxypyridine derivatives would depend on the specific biological target and its binding pocket. For instance, in melatonin, the 5-methoxy group is crucial for its neuroprotective effects. nih.gov

Conformational Analysis and Identification of Bioactive Conformations

This orientation is influenced by the torsion angle around the bond connecting the two rings. The puckering of the azetidine ring also contributes to the molecule's conformation. Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, are often employed to predict the preferred conformations.

Experimental techniques like X-ray crystallography and NMR spectroscopy can provide definitive information about the solid-state and solution-phase conformations, respectively. By comparing the conformations of active and inactive analogues, researchers can deduce the "bioactive conformation"—the specific shape the molecule must adopt to bind effectively to its target. For example, in a study of nicotinic acetylcholine (B1216132) receptor ligands, molecular modeling revealed the importance of the orientation of a heterocyclic ring for binding affinity. researchgate.net

Molecular Mechanisms of Action and Biological Target Engagement of 3 Azetidin 3 Yl 5 Methoxypyridine Derivatives

Inhibition Kinetics and Enzymatic Mechanism Studies (e.g., NAMPT)

Research has extensively focused on 3-pyridyl azetidine (B1206935) ureas, a key class of derivatives of the 3-(azetidin-3-yl)-5-methoxypyridine scaffold. These compounds have been identified as highly potent inhibitors of NAMPT, an enzyme crucial for the NAD+ salvage pathway in mammalian cells. nih.govresearchgate.net

A pivotal study demonstrated that a representative 3-pyridyl azetidine urea (B33335) compound directly inhibits NAMPT with a biochemical IC50 of 2.7 nM. nih.gov This potent enzymatic inhibition translates to cellular activity, where the same compound inhibited the growth of the A2780 ovarian cancer cell line with an IC50 of 5 nM. nih.gov The close correlation between the biochemical and cellular IC50 values suggests efficient cell permeability and target engagement. nih.gov

The enzymatic mechanism of these inhibitors has been elucidated through co-crystallization studies. A co-crystal structure of a 3-pyridyl azetidine urea bound to NAMPT revealed that the pyridine (B92270) ring of the inhibitor occupies the nicotinamide (B372718) (NAM) binding pocket of the enzyme. nih.gov This finding confirms that these compounds act as substrate-based inhibitors, directly competing with the natural substrate, NAM. The interaction with the active site is further stabilized by the urea moiety and the azetidine ring, contributing to the high-potency inhibition. nih.gov

A lead optimization campaign led to the development of multiple compounds with excellent in vitro potency. The structure-activity relationship (SAR) of this series was explored, leading to the identification of compounds with optimized properties. researchgate.net For instance, modifications to the core structure have been shown to significantly impact inhibitory activity.

Table 1: NAMPT Inhibition and Cellular Activity of Selected 3-Pyridyl Azetidine Urea Derivatives

CompoundBiochemical NAMPT IC50 (nM)A2780 Cell Growth Inhibition IC50 (nM)
Urea 3 2.7 nih.govnih.gov5 nih.gov
Compound 27 Data not specified researchgate.netPotent cellular activity reported researchgate.net
KPT-9274 120 nih.gov600 (Caki-1 cells) nih.gov

This table presents a selection of 3-pyridyl azetidine urea derivatives and their corresponding inhibitory concentrations against the NAMPT enzyme and cancer cell lines.

Receptor Binding Profiling and Ligand-Receptor Interactions

The primary biological target of this compound derivatives, specifically the 3-pyridyl azetidine ureas, is the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govresearchgate.net The binding of these inhibitors to NAMPT is characterized by specific ligand-receptor interactions within the enzyme's active site.

The key interactions are:

Pyridine Moiety: The 3-pyridyl group is crucial for binding as it mimics the natural substrate, nicotinamide. It occupies the nucleobase pocket of the NAMPT active site. nih.gov

Urea Linker: The urea functional group forms important hydrogen bonds with amino acid residues in the active site, contributing to the stability of the enzyme-inhibitor complex. acs.org

Azetidine Ring: The four-membered azetidine ring is considered the optimal ring size for potent cellular activity in this series. nih.gov

The binding of these inhibitors occurs in a "rear channel" that extends from the NAMPT active site. This topological feature is a key determinant for the high potency of these 3-pyridyl inhibitors. nih.gov

Modulation of Key Cellular Pathways and Signaling Cascades

The inhibition of NAMPT by this compound derivatives directly impacts cellular metabolism and signaling by depleting the intracellular pool of nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme for numerous cellular processes, including:

Cellular Metabolism: As a key component of cellular metabolism, NAD+ is essential for redox reactions. Cancer cells, with their high metabolic rate, have an increased demand for NAD+. nih.gov

DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair. Inhibition of NAMPT can therefore impair this process. nih.gov

Sirtuin Activity: Sirtuins, a class of NAD+-dependent deacetylases, are involved in regulating various cellular processes, including gene expression and stress responses. Their activity is dependent on the availability of NAD+. acs.org

By inhibiting NAMPT, these compounds cause a significant reduction in cellular NAD+ levels. This depletion leads to a cascade of downstream effects, ultimately resulting in cancer cell death. nih.gov The cytotoxic effect can be rescued by the addition of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction, confirming that the cellular activity is a direct consequence of NAMPT inhibition. nih.gov

Deconvolution of Off-Target Interactions and Selectivity Determinants

While potent against their primary target, the development of NAMPT inhibitors has also focused on understanding and minimizing off-target interactions to improve their therapeutic index. One of the notable off-target activities observed with some pyridine-containing NAMPT inhibitors is the inhibition of cytochrome P450 enzymes, particularly CYP2C9. acs.org This can lead to potential drug-drug interactions.

To address this, medicinal chemistry efforts have been directed towards designing derivatives with improved selectivity. Through strategic structural modifications, it has been possible to develop potent NAMPT inhibitors with significantly reduced CYP2C9 inhibition. For example, specific substitutions on the pyridine ring have led to compounds that maintain high NAMPT inhibitory activity while being inactive against CYP2C9. acs.org

The selectivity of these compounds is also evident in their differential effects on various cell lines. For instance, some derivatives show potent activity against cancer cells while having minimal impact on normal cells, highlighting a degree of tumor selectivity. mdpi.com

Computational Chemistry and Rational Design Strategies for 3 Azetidin 3 Yl 5 Methoxypyridine

Molecular Docking and Binding Mode Prediction

There is no publicly available research detailing molecular docking studies specifically for 3-(Azetidin-3-yl)-5-methoxypyridine. Such studies are crucial for predicting how a molecule might bind to a protein target and for elucidating the key interactions that stabilize the ligand-protein complex. Without identified biological targets for this compound in the literature, performing and reporting on such studies is not possible.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No Quantitative Structure-Activity Relationship (QSAR) models have been published that specifically include this compound in their training or test sets. QSAR studies are instrumental in predicting the biological activity of new compounds based on their physicochemical properties and are a cornerstone of rational drug design. The absence of such studies indicates a gap in the understanding of the structure-activity landscape for this particular chemical scaffold.

Pharmacophore Modeling and Virtual Screening Applications

Similarly, there are no published pharmacophore models derived from or used to screen for compounds with the this compound scaffold. Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity, and its application in virtual screening can accelerate the discovery of new active molecules. The lack of such models for this compound limits the ability to rationally search for analogs with potentially improved properties.

Advanced Molecular Dynamics Simulations for Ligand-Target Systems

Advanced molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand when bound to its target protein, offering a more realistic picture of the binding event than static docking poses. As with the other computational methods, there are no specific MD simulation studies reported for this compound in the scientific literature.

Preclinical Biological Evaluation and Mechanistic Characterization of 3 Azetidin 3 Yl 5 Methoxypyridine

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Azetidin-3-yl)-5-methoxypyridine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

Azetidine ring preparation : Reacting sulfonyl chlorides (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) with azetidine derivatives under basic conditions (e.g., triethylamine) .

Coupling with pyridine : Using nucleophilic substitution or condensation reactions (e.g., reacting azetidine intermediates with pyridine-3-ol under basic conditions) .

  • Key Variables :

  • Solvents : Dichloromethane or THF for polar aprotic environments.
  • Catalysts : Base catalysts (e.g., pyridine) for substitution reactions.
  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .
    • Table 1 : Comparison of Synthetic Routes
StepReagents/ConditionsYield (%)Reference
Azetidine formation5-Fluoro-2-methoxybenzenesulfonyl chloride, triethylamine, DCM65–70
Pyridine couplingPyridine-3-ol, K₂CO₃, THF, 70°C50–55

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for azetidine protons (δ 3.2–4.0 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm) .
    • X-ray Crystallography : Resolves spatial arrangement, particularly the torsion angle between azetidine and pyridine rings, which affects biological interactions .
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₁FN₂O) with <2 ppm error .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • In Vitro Assays :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
    • Target Identification :
  • SPR (Surface Plasmon Resonance) : Measures binding kinetics to proteins like cyclooxygenase-2 (COX-2) or β-lactamases .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across assays be resolved?

  • Root Cause Analysis :

  • Assay Conditions : Variability in pH, ionic strength, or reducing agents (e.g., DTT) may alter binding .
  • Structural Isomerism : Check for tautomerism (e.g., pyridine ring protonation states) via pH-dependent NMR .
    • Validation Strategies :
  • Orthogonal Assays : Compare SPR (binding affinity) with functional assays (e.g., enzymatic activity).
  • Structural Analogs : Test derivatives (e.g., 3-(Azetidin-3-yl)-5-fluoropyridine) to isolate pharmacophore contributions .

Q. What strategies optimize the synthetic yield of this compound for scale-up?

  • Process Chemistry Adjustments :

  • Continuous Flow Synthesis : Reduces reaction time and improves purity by minimizing side reactions (e.g., azetidine ring opening) .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) for selective coupling .
    • Table 2 : Optimization Parameters
ParameterBaselineOptimizedImpact on Yield
Temperature70°C65°C+12% (reduced decomposition)
SolventTHFDCM+8% (better solubility)

Q. How can this compound be engineered into a chemical probe for target validation?

  • Probe Design :

  • Fluorescent Tagging : Attach dansyl or BODIPY groups via the azetidine nitrogen for live-cell imaging .
  • Photoaffinity Labels : Incorporate diazirine moieties to crosslink with target proteins .
    • Validation Workflow :

Pull-Down Assays : Use biotinylated probes to isolate target proteins from lysates.

ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) .

Key Notes

  • Data Reliability : Cross-reference PubChem (e.g., CID 124707082) and peer-reviewed synthesis protocols .
  • Methodological Focus : Emphasized assay design, structural analysis, and synthetic optimization to address research gaps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.